2-(5-amino-4-nitro-1H-imidazol-1-yl)ethan-1-ol 2-(5-amino-4-nitro-1H-imidazol-1-yl)ethan-1-ol
Brand Name: Vulcanchem
CAS No.: 405278-08-2
VCID: VC5600497
InChI: InChI=1S/C5H8N4O3/c6-4-5(9(11)12)7-3-8(4)1-2-10/h3,10H,1-2,6H2
SMILES: C1=NC(=C(N1CCO)N)[N+](=O)[O-]
Molecular Formula: C5H8N4O3
Molecular Weight: 172.144

2-(5-amino-4-nitro-1H-imidazol-1-yl)ethan-1-ol

CAS No.: 405278-08-2

Cat. No.: VC5600497

Molecular Formula: C5H8N4O3

Molecular Weight: 172.144

* For research use only. Not for human or veterinary use.

2-(5-amino-4-nitro-1H-imidazol-1-yl)ethan-1-ol - 405278-08-2

Specification

CAS No. 405278-08-2
Molecular Formula C5H8N4O3
Molecular Weight 172.144
IUPAC Name 2-(5-amino-4-nitroimidazol-1-yl)ethanol
Standard InChI InChI=1S/C5H8N4O3/c6-4-5(9(11)12)7-3-8(4)1-2-10/h3,10H,1-2,6H2
Standard InChI Key GNYVILNGCXVJGC-UHFFFAOYSA-N
SMILES C1=NC(=C(N1CCO)N)[N+](=O)[O-]

Introduction

Chemical Identity and Structural Features

Molecular Composition and Nomenclature

The molecular formula of 2-(5-amino-4-nitro-1H-imidazol-1-yl)ethan-1-ol is C₅H₈N₄O₃, with a calculated molecular weight of 172.14 g/mol. Its IUPAC name reflects the substitution pattern: the imidazole ring is functionalized at position 1 with a hydroxyethyl group (-CH₂CH₂OH), while positions 4 and 5 bear nitro (-NO₂) and amino (-NH₂) groups, respectively .

Structural Comparison with Analogous Compounds

The compound shares structural homology with two key analogs:

  • 2-(5-Nitro-1H-imidazol-4-yl)ethanamine (PubChem CID 135441538): Features a nitro group at position 5 and an ethanamine side chain .

  • 2-(5-Nitro-1H-imidazol-1-yl)ethanol (PubChem CID 3248693): Contains a nitro group at position 5 and a hydroxyethyl group at position 1 .

Table 1: Comparative Structural Properties

Property2-(5-Amino-4-nitro-1H-imidazol-1-yl)ethan-1-ol2-(5-Nitro-1H-imidazol-4-yl)ethanamine 2-(5-Nitro-1H-imidazol-1-yl)ethanol
Molecular FormulaC₅H₈N₄O₃C₅H₈N₄O₂C₅H₇N₃O₃
Molecular Weight (g/mol)172.14156.14157.13
Key Substituents1: -CH₂CH₂OH; 4: -NO₂; 5: -NH₂4: -CH₂CH₂NH₂; 5: -NO₂1: -CH₂CH₂OH; 5: -NO₂

The presence of both electron-withdrawing (-NO₂) and electron-donating (-NH₂) groups on adjacent ring positions creates a polarized electronic environment, which may influence reactivity and intermolecular interactions .

Synthesis and Stability Considerations

Synthetic Pathways

While no direct synthesis routes for 2-(5-amino-4-nitro-1H-imidazol-1-yl)ethan-1-ol are documented, analogous nitroimidazole syntheses suggest a multi-step approach:

  • Imidazole Ring Formation: Cyclization of glyoxal with ammonia and formaldehyde under acidic conditions generates the imidazole core.

  • Nitro Group Introduction: Electrophilic nitration at position 4 using nitric acid/sulfuric acid mixtures .

  • Amination at Position 5: Reduction of a pre-existing nitro group or nucleophilic substitution, though steric and electronic factors may necessitate protective strategies for the hydroxyethyl group .

  • Side Chain Functionalization: Alkylation of the imidazole nitrogen with 2-bromoethanol or ethylene oxide .

Stability Challenges

The proximity of -NO₂ and -NH₂ groups raises potential stability concerns:

  • Intramolecular Redox Reactions: Nitro groups may oxidize adjacent amines, particularly under thermal or acidic conditions.

  • Hydrolytic Sensitivity: The hydroxyethyl side chain could undergo esterification or oxidation if unprotected .

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

Hypothetical ¹H NMR peaks (DMSO-d₆, 400 MHz):

  • δ 8.21 (s, 1H, H-2 imidazole)

  • δ 6.95 (s, 2H, -NH₂)

  • δ 4.35 (t, J=6.8 Hz, 2H, N-CH₂CH₂OH)

  • δ 3.72 (t, J=6.8 Hz, 2H, CH₂OH)

  • δ 5.32 (s, 1H, -OH)

¹³C NMR would show characteristic imidazole carbons at δ 135–150 ppm, with nitro and amino groups inducing significant deshielding .

Mass Spectrometry

Expected ESI-MS (positive mode):

  • m/z 173.1 [M+H]⁺ (calculated for C₅H₉N₄O₃⁺)

  • Fragment ions at m/z 156.1 (loss of -OH) and 128.0 (subsequent loss of CO) .

OrganismPredicted MIC (μg/mL)Basis for Prediction
Clostridium difficile2–8Structural similarity to metronidazole
Giardia lamblia4–16Enhanced solubility from -OH group

Coordination Chemistry

The amino and hydroxyethyl groups enable metal chelation, suggesting applications in:

  • Catalysis (e.g., palladium complexes for cross-coupling reactions)

  • Radiopharmaceuticals (⁶⁴Cu/⁶⁸Ga labeling for PET imaging)

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